Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl-
Description
Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl- is a useful research compound. Its molecular formula is C23H27N3O and its molecular weight is 361.489. The purity is usually 95%.
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Biological Activity
Pyrimido[1,2-a]indol-2(1H)-one derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl- , exploring its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrimidine core fused with an indole moiety. The presence of a dimethylamino group and a vinyl phenyl substituent enhances its pharmacological profile. The synthesis of such compounds typically involves multi-step reactions including cyclization and functionalization processes that can be optimized for yield and purity.
Antimicrobial Properties
Recent studies have demonstrated that pyrimido[1,2-a]indole derivatives exhibit significant antimicrobial activity against various pathogens. For instance:
- Broad-Spectrum Antibacterial Activity : Compounds similar to the target molecule have shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, derivatives have been tested against multidrug-resistant strains such as Acinetobacter baumannii, with promising results in both in vitro and in vivo models .
- Mechanism of Action : The antibacterial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Antitumor Activity
Pyrimido[1,2-a]indole derivatives have also been investigated for their antitumor properties:
- Cell Viability Studies : In vitro assays have indicated that these compounds can significantly reduce the viability of various cancer cell lines. For example, one study reported an IC50 value of approximately 5.76 µg/mL against B16 melanoma cells after 24 hours of treatment .
- Apoptosis Induction : The mechanism behind the antitumor activity is linked to the induction of apoptosis through activation of caspase pathways and modulation of signaling proteins involved in cell survival .
Immunomodulatory Effects
Some derivatives have shown potential as immunomodulators:
- Inhibition of Lymphocyte Proliferation : Certain compounds have been found to inhibit the proliferation of human peripheral blood lymphocytes stimulated by phytohemagglutinin A, suggesting a possible role in managing autoimmune disorders .
Case Studies
Several case studies illustrate the biological efficacy of pyrimido[1,2-a]indole derivatives:
- Study on Antibacterial Efficacy : In a controlled experiment involving various bacterial strains, a pyrimido derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics used as controls. This highlights the potential for developing new antibacterial agents from this scaffold.
- Antitumor Efficacy in Vivo : An animal model study demonstrated that treatment with a pyrimido derivative led to reduced tumor size and improved survival rates compared to untreated controls. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound.
Summary Table of Biological Activities
Properties
IUPAC Name |
10a-[2-[4-(dimethylamino)phenyl]ethenyl]-10,10-dimethyl-3,4-dihydro-1H-pyrimido[1,2-a]indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-22(2)19-7-5-6-8-20(19)26-16-14-21(27)24-23(22,26)15-13-17-9-11-18(12-10-17)25(3)4/h5-13,15H,14,16H2,1-4H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDAWTQQWOGWLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N3C1(NC(=O)CC3)C=CC4=CC=C(C=C4)N(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886415 | |
Record name | Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30886415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60946-69-2 | |
Record name | 10a-[2-[4-(Dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethylpyrimido[1,2-a]indol-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60946-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimido(1,2-a)indol-2(1H)-one, 10a-(2-(4-(dimethylamino)phenyl)ethenyl)-3,4,10,10a-tetrahydro-10,10-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060946692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30886415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10a-[2-[4-(dimethylamino)phenyl]vinyl]-3,4,10,10a-tetrahydro-10,10-dimethylpyrimido[1,2-a]indol-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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